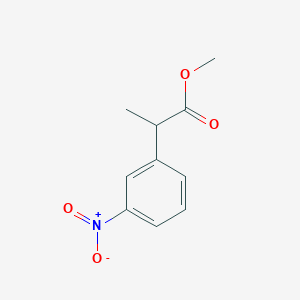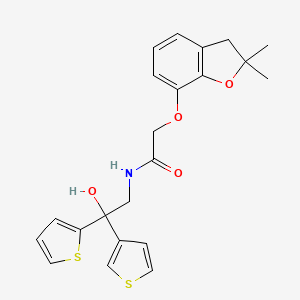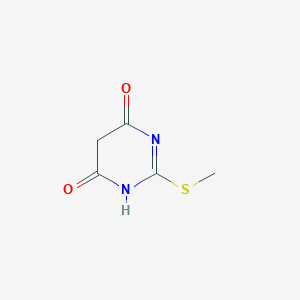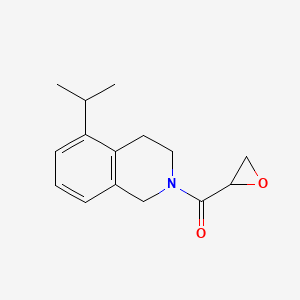![molecular formula C26H26N2O2 B2473621 2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2108389-34-8](/img/structure/B2473621.png)
2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including two phenyl groups, a ketone group, a pyridinyl group, and an azabicyclo[3.2.1]octane group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the ketone group, which is electrophilic and could undergo reactions with nucleophiles. The phenyl and pyridinyl groups could also participate in electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Stereoselective Synthesis
- The compound is used in the stereoselective synthesis of active metabolites, specifically in the context of PI3 kinase inhibitors. This process involves stereospecific hydroboration and oxidation-reduction sequences to achieve the desired stereochemistry, as demonstrated in the synthesis of the potent PI3 kinase inhibitor PKI-179 (Chen et al., 2010).
Synthesis of Derivatives
- This compound is integral in synthesizing various derivatives, including 6-oxabicyclo[3.2.1]octane derivatives from deoxyinososes, showcasing its flexibility in creating diverse molecular structures (Blattner & Ferrier, 1986).
Mass Spectral Fragmentation Studies
- The compound has been studied for its mass spectral behavior, particularly in understanding the fragmentation of certain substituted derivatives under different ionization conditions. This is crucial for identifying and characterizing similar compounds in mass spectrometry (Xu & Zuo, 2003).
Precursors in Synthesis
- It serves as a precursor in the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, which are valuable in creating natural and non-natural tropane alkaloids (Rumbo et al., 1996).
Novel Compound Synthesis
- The compound is used in synthesizing novel compounds with potential medical applications, such as cholagogic or antitumor activity. This involves condensation with various aldehydes and further pharmacological evaluation (Gutkowska et al., 1989).
Structural Analysis
- It has been used in studies focusing on crystal structure analysis and molecular configuration, which is fundamental in understanding the physical and chemical properties of these compounds (Yang et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-diphenyl-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c29-26(25(19-7-3-1-4-8-19)20-9-5-2-6-10-20)28-21-11-12-22(28)18-24(17-21)30-23-13-15-27-16-14-23/h1-10,13-16,21-22,24-25H,11-12,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMXNKYSHOTYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2473539.png)

![6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide](/img/structure/B2473541.png)
![2-phenyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2473542.png)


![Imidazo[1,2-B]pyridazin-8-amine](/img/structure/B2473545.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2473547.png)

![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2473552.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2473556.png)

